6-Chloro-9-cycloheptyl-9h-purine
CAS No.: 6961-62-2
Cat. No.: VC15936222
Molecular Formula: C12H15ClN4
Molecular Weight: 250.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6961-62-2 |
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Molecular Formula | C12H15ClN4 |
Molecular Weight | 250.73 g/mol |
IUPAC Name | 6-chloro-9-cycloheptylpurine |
Standard InChI | InChI=1S/C12H15ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2 |
Standard InChI Key | LWLHORDRKKHLNF-UHFFFAOYSA-N |
Canonical SMILES | C1CCCC(CC1)N2C=NC3=C2N=CN=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
The purine core of 6-chloro-9-cycloheptyl-9H-purine consists of a fused bicyclic ring system, with the chlorine atom at position 6 and a cycloheptyl substituent at position 9. The cycloheptyl group enhances lipophilicity compared to smaller alkyl chains, influencing its pharmacokinetic behavior . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 250.73 g/mol | |
SMILES Notation | ClC1=C2N=CN(C3CCCCCC3)C2=NC=N1 | |
Boiling Point | Not reported | — |
Melting Point | Not reported | — |
Compared to its cyclopentyl analog (CAS 5444-81-5), the cycloheptyl variant exhibits a larger hydrophobic moiety, which may alter receptor binding affinity and metabolic stability .
Synthesis Pathways and Industrial Production
The synthesis of 6-chloro-9-cycloheptyl-9H-purine typically involves nucleophilic substitution reactions. A one-pot build-up procedure is commonly employed, where a cycloheptylamine reacts with a pre-functionalized purine precursor. For example:
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Chlorination at Position 6: Starting with 6-hydroxypurine, treatment with phosphorus oxychloride (POCl) introduces the chlorine atom .
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N9 Substitution: The cycloheptyl group is introduced via alkylation or Mitsunobu reaction, leveraging the reactivity of the purine’s N9 position .
Industrial-scale production faces challenges in regioselectivity, as competing reactions at N7 or N3 may occur. Catalytic methods, such as Fe- or Pd-mediated cross-coupling, have been explored for analogous purine derivatives to improve yield and purity .
The U.S. EPA has classified structurally similar chloropurines as requiring toxicity assessments, though specific data for this compound remain sparse .
Prices vary significantly based on quantity and purity, reflecting the compound’s niche applications and complex synthesis .
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